S-Methyl-D-penicillamine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

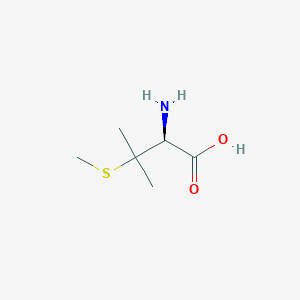

(2S)-2-amino-3-methyl-3-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMLYGQTOGLZDA-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184026 |

Source

|

| Record name | D-Valine, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29913-84-6 |

Source

|

| Record name | S-Methyl-D-penicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Valine, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

S-Methyl-D-penicillamine: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-D-penicillamine is a significant metabolite of the well-known chelating agent D-penicillamine. While the parent compound, D-penicillamine, has a long history of clinical use in conditions such as Wilson's disease, cystinuria, and rheumatoid arthritis, the story of its S-methylated metabolite offers a focused lens into the metabolic pathways of thiol-containing drugs. This technical guide provides an in-depth exploration of the historical context of this compound research, presenting key quantitative data, detailed experimental protocols from seminal studies, and visualizations of the core metabolic processes.

Historical Context: From Penicillin Byproduct to a Focus of Metabolic Research

The journey of this compound is intrinsically linked to its parent compound. D-penicillamine was first identified as a degradation product of penicillin.[1] Its therapeutic potential was later recognized, and it was first used in the treatment of Wilson's disease in 1956 by John Walshe.[1][2]

The specific investigation into the metabolism of D-penicillamine led to the discovery of its S-methylated form. In 1976, a pivotal study by Perrett, Sneddon, and Stephens identified and isolated this compound from the urine of patients with cystinuria and rheumatoid arthritis who were undergoing treatment with D-penicillamine.[3] This discovery marked the formal entry of this compound into the scientific literature as a key metabolite.

Subsequent research in the 1980s began to unravel the enzymatic processes behind its formation. A notable 1985 study by Keith et al. demonstrated the in-vitro S-methylation of D-penicillamine by a thiol methyltransferase found in human erythrocyte membranes.[4] This research provided the first quantitative look at the kinetics of this metabolic step.

The 1990s saw further investigation into the in-vivo relevance of this metabolic pathway. A 1994 study by Peters et al. examined the metabolism of D-penicillamine in patients with neurodegenerative diseases, providing valuable data on the urinary excretion of this compound and correlating it with in-vitro enzyme activity.[5]

While the historical record is clear on its discovery as a metabolite, information regarding the deliberate synthesis of this compound for dedicated pharmacological studies is less prominent in the early literature. The majority of early research focused on its role as an indicator of D-penicillamine metabolism rather than as a therapeutic agent in its own right.

Quantitative Data from Early Research

The following tables summarize key quantitative findings from foundational studies on this compound.

Table 1: In Vitro S-Methylation of D- and L-penicillamine by Human Erythrocyte Membrane Thiol Methyltransferase (Keith et al., 1985) [4]

| Substrate | Apparent Michaelis Constant (Km) (mM) | Maximum Velocity (Vmax) (pmol/mg protein/hr) |

| D-penicillamine | 7.53 | Not explicitly stated as a numerical value in the abstract, but the Vmax for L-penicillamine was reported to be over 2.5 times greater than for D-penicillamine. |

| L-penicillamine | 7.27 | >2.5x the Vmax of D-penicillamine |

Table 2: Urinary Excretion of this compound following a 125 mg Oral Dose of D-penicillamine (Peters et al., 1994) [5]

| Patient Group | Median Increase in this compound Excretion Compared to Controls |

| Parkinson's Disease | 177% |

| Motor Neurone Disease | 209% |

Experimental Protocols

Isolation and Identification of this compound (Adapted from Perrett, Sneddon, and Stephens, 1976)

This protocol outlines the general steps for the isolation and identification of this compound from patient urine.

-

Sample Collection: Urine samples were collected from patients with cystinuria and rheumatoid arthritis who were receiving D-penicillamine therapy.

-

Chromatographic Separation: The urine samples were subjected to ion-exchange chromatography to separate the various amino acid and metabolite components.

-

Desalting: The fractions containing the putative this compound were desalted to remove interfering ions.

-

High-Voltage Electrophoresis: The desalted fractions were then analyzed by high-voltage paper electrophoresis to further purify the compound of interest.

-

Mass Spectrometry: The purified compound was analyzed by mass spectrometry to determine its molecular weight and fragmentation pattern, confirming its identity as this compound.

In Vitro S-Methylation of D-penicillamine (Adapted from Keith et al., 1985)

This protocol describes the key steps in the in-vitro assay for the S-methylation of D-penicillamine.

-

Enzyme Preparation: Human red blood cell (RBC) membranes were prepared to serve as the source of the thiol methyltransferase enzyme.

-

Reaction Mixture: The reaction mixture contained the RBC membrane preparation, D-penicillamine as the substrate, and a methyl donor (S-adenosyl-L-methionine).

-

Incubation: The reaction mixture was incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Reaction Termination: The enzymatic reaction was stopped, typically by the addition of an acid.

-

Product Quantification: The amount of this compound produced was quantified using high-performance liquid chromatography (HPLC).

-

Kinetic Analysis: By varying the concentration of D-penicillamine and measuring the initial reaction rates, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) were determined.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of D-penicillamine.

Caption: In Vitro S-Methylation Experimental Workflow.

Conclusion

The historical research into this compound provides a classic example of how the study of drug metabolism can illuminate broader physiological processes. From its initial discovery as a urinary metabolite to the detailed in-vitro characterization of its enzymatic formation, the investigation of this compound has been crucial to understanding the biotransformation of D-penicillamine. While its own pharmacological profile has not been the primary focus of historical research, its role as a key metabolite remains a cornerstone in the comprehensive understanding of D-penicillamine's action and disposition in the body. Future research may yet uncover unique biological activities of this S-methylated compound, opening new avenues for therapeutic development.

References

- 1. An outline of D-penicillamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillamine - Wikipedia [en.wikipedia.org]

- 3. Studies on D-penicillamine metabolism in cystinuria and rheumatoid arthritis: isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-Methylation of D- and L-penicillamine by human erythrocyte membrane thiol methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-penicillamine metabolism in neurodegenerative diseases: an in vivo/in vitro sulphydryl methylation study - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Methyl-D-penicillamine: A Comprehensive Biochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-D-penicillamine is a key metabolite of the therapeutic agent D-penicillamine. D-penicillamine is a chelating agent and immunomodulator used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1][2][3] The biological activity and disposition of D-penicillamine are influenced by its metabolic fate, with S-methylation representing a significant pathway. This technical guide provides an in-depth overview of the biochemical properties of this compound, focusing on its formation, physicochemical characteristics, and analytical determination. While much of the available research focuses on the parent compound, this document consolidates the direct and inferred properties of its S-methylated metabolite.

Physicochemical Properties

This compound, systematically named 3-(methylthio)-D-valine, is a derivative of the amino acid valine.[4] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C6H13NO2S | [4] |

| Molecular Weight | 163.2 g/mol | [4] |

| Formal Name | 3-(methylthio)-D-valine | [4] |

| CAS Number | 29913-84-6 | [4] |

| Solubility | DMF: 3 mg/mL; DMSO: 5 mg/mL; Ethanol: 5 mg/mL; PBS (pH 7.2): 3 mg/mL | [4] |

| Physical Form | Solid | [4] |

| Storage Temperature | -20°C | [4] |

| Stability | ≥ 4 years (under specified storage) | [4] |

Biochemical Formation and Metabolism

This compound is formed in the body through the enzymatic S-methylation of D-penicillamine. This reaction is catalyzed by the enzyme thiol methyltransferase (TMT).[4][5]

Enzymatic Synthesis of this compound

The formation of this compound is a crucial step in the metabolism of D-penicillamine.[1][6] This biotransformation is carried out by thiol methyltransferase, which is present in human erythrocyte membranes.[5]

Enzyme Kinetics of D-penicillamine S-methylation

The following table summarizes the Michaelis-Menten constants for the S-methylation of D- and L-penicillamine by human erythrocyte membrane thiol methyltransferase.

| Substrate | Apparent Michaelis Constant (Km) |

| D-penicillamine | 7.53 mM |

| L-penicillamine | 7.27 mM |

| [Source: Drug Metab Dispos. 1985 Nov-Dec;13(6):669-76][5] |

It is noteworthy that while the Km values for D- and L-penicillamine are similar, the Vmax for the L-isomer is more than 2.5 times greater than that for the D-isomer, indicating a difference in the maximal rate of methylation.[5]

Further metabolism of this compound can occur through oxidation to its corresponding sulfoxide (B87167) and sulfone derivatives.[6]

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of this compound are not extensively documented in the available literature. However, based on methods for the parent compound and its metabolites, the following protocols can be adapted.

Protocol 1: In Vitro S-methylation of D-penicillamine

This protocol is adapted from studies on thiol methyltransferase activity in human red blood cell membranes.[5]

Objective: To demonstrate the in vitro formation of this compound from D-penicillamine.

Materials:

-

Human red blood cell (RBC) membranes (prepared by hypotonic lysis)

-

D-penicillamine

-

S-adenosyl-L-methionine (SAM), [methyl-14C]- or [methyl-3H]-labeled for radiometric assay

-

Phosphate (B84403) buffer (pH 7.4)

-

Scintillation cocktail

-

Liquid scintillation counter

Methodology:

-

Prepare a reaction mixture containing phosphate buffer, D-penicillamine at a desired concentration (e.g., near the Km of 7.53 mM), and RBC membrane preparation.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding radiolabeled SAM.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a stopping solution (e.g., perchloric acid).

-

Extract the methylated product, this compound, using an appropriate organic solvent.

-

Quantify the amount of radiolabeled this compound formed using a liquid scintillation counter.

-

Enzyme activity can be expressed as pmol or nmol of product formed per mg of protein per minute.

Protocol 2: Quantitative Analysis of this compound in Urine

This protocol is based on HPLC methods used for the analysis of D-penicillamine and its metabolites in biological fluids.[7][8][9]

Objective: To quantify the concentration of this compound in urine samples.

Materials:

-

Urine sample from a subject administered D-penicillamine

-

This compound standard

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., electrochemical or fluorescence detector after derivatization)

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer)

-

Derivatizing agent (if using a fluorescence detector, e.g., N-(1-pyrenyl)maleimide for the parent thiol compound)

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples.

-

Centrifuge to remove any particulate matter.

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analyte. The exact procedure will need to be optimized.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Elute the components using an optimized mobile phase gradient.

-

Detect this compound based on its retention time, which is determined by injecting a pure standard.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of the this compound standard.

-

Determine the concentration of this compound in the urine sample by comparing its peak area or height to the standard curve.

-

Signaling Pathways and Biological Activity

Currently, there is a lack of direct evidence from the reviewed literature to suggest that this compound independently modulates specific signaling pathways. Its primary known biological role is as a metabolite of D-penicillamine. The well-documented immunomodulatory and chelating effects are attributed to the parent compound, which possesses a free sulfhydryl group that is absent in this compound.[1][10] Therefore, it is plausible that S-methylation represents a detoxification or inactivation pathway for D-penicillamine.

Visualizations

Metabolic Pathway of D-penicillamine

Caption: Metabolic fate of D-penicillamine.

Experimental Workflow for this compound Analysis

Caption: Workflow for analyzing this compound.

Conclusion

This compound is a significant metabolite of D-penicillamine, formed via the action of thiol methyltransferase. While its own biological activity and direct impact on signaling pathways remain to be fully elucidated, understanding its formation and physicochemical properties is crucial for a complete picture of the pharmacokinetics and metabolism of D-penicillamine. The analytical methods, primarily based on HPLC, allow for its quantification in biological matrices, which is essential for pharmacokinetic and metabolism studies in drug development. Further research is warranted to explore any potential intrinsic biological activities of this S-methylated metabolite.

References

- 1. The metabolism and pharmacology of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. caymanchem.com [caymanchem.com]

- 5. S-Methylation of D- and L-penicillamine by human erythrocyte membrane thiol methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-penicillamine metabolism in neurodegenerative diseases: an in vivo/in vitro sulphydryl methylation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Penicillamine - Wikipedia [en.wikipedia.org]

Synthesis of S-Methyl-D-penicillamine from D-penicillamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-D-penicillamine, a significant metabolite of the chelating agent D-penicillamine, plays a crucial role in understanding the parent drug's in vivo activity and metabolic fate. This technical guide provides a comprehensive overview of the synthesis of this compound from its precursor, D-penicillamine. It details the chemical principles, experimental protocols, and analytical characterization of the synthesized compound. This document is intended to serve as a practical resource for researchers in medicinal chemistry, pharmacology, and drug development who require a reliable method for the preparation of this compound for use as an analytical standard or for further biological investigation.

Introduction

D-penicillamine ((2S)-2-amino-3-methyl-3-sulfanylbutanoic acid) is a pharmaceutical agent widely used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis. Its therapeutic efficacy is primarily attributed to its ability to chelate heavy metals and its immunomodulatory effects. In biological systems, D-penicillamine undergoes metabolic transformation, with one of the key pathways being the S-methylation of its thiol group to form this compound. This metabolite is formed by the action of the enzyme thiol methyltransferase.[1]

The availability of pure this compound is essential for a variety of research applications, including:

-

Pharmacokinetic and Metabolism Studies: To accurately quantify the metabolite in biological samples and understand the metabolic profile of D-penicillamine.

-

Analytical Method Development: As a reference standard for the validation of analytical methods used to monitor D-penicillamine and its metabolites.

-

Pharmacological and Toxicological Research: To investigate the biological activity and potential toxicity of the metabolite itself.

This guide focuses on the chemical synthesis of this compound, providing a foundational protocol for its laboratory-scale preparation.

Chemical Synthesis of this compound

The core of the synthesis of this compound from D-penicillamine is the S-alkylation of the thiol group. This nucleophilic substitution reaction involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks a methylating agent.

Reaction Principle

The reaction proceeds via a standard SN2 mechanism. The thiol group (-SH) of D-penicillamine is weakly acidic and can be deprotonated by a suitable base to form a thiolate anion (-S⁻). This thiolate is a potent nucleophile that readily reacts with a methylating agent, such as methyl iodide (CH₃I), to form a thioether bond.

Reaction Scheme:

To facilitate the reaction and prevent unwanted side reactions, such as N-methylation of the amino group, it is crucial to control the reaction conditions, particularly the pH. Performing the reaction under basic conditions favors the formation of the thiolate anion.

Experimental Protocol

This protocol is a generalized procedure based on standard methylation techniques for thiol-containing amino acids. Researchers should optimize the conditions based on their specific laboratory setup and desired scale.

Materials:

-

D-penicillamine

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (B78521) (NaOH) or another suitable base

-

Methanol (or another suitable solvent)

-

Hydrochloric acid (HCl) for pH adjustment

-

Distilled water

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, etc.)

-

pH meter or pH paper

-

Rotary evaporator

-

Equipment for purification (e.g., recrystallization apparatus, chromatography system)

Procedure:

-

Dissolution: Dissolve a known quantity of D-penicillamine in an appropriate solvent, such as a mixture of water and methanol, in a round-bottom flask.

-

Basification: While stirring, carefully add a solution of sodium hydroxide (e.g., 1 M NaOH) dropwise to the D-penicillamine solution. Monitor the pH and adjust it to a basic range (typically pH 9-10) to ensure the formation of the thiolate anion.

-

Addition of Methylating Agent: Add a molar excess (typically 1.1 to 1.5 equivalents) of methyl iodide to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The reaction time can vary, but it is typically monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Neutralization: Once the reaction is complete, quench any remaining methyl iodide by adding a small amount of a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution). Carefully neutralize the reaction mixture by adding a dilute acid solution (e.g., 1 M HCl) to a pH of approximately 7.

-

Solvent Removal: Remove the solvent from the reaction mixture using a rotary evaporator.

-

Purification: The crude product can be purified by various methods. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common technique. Alternatively, column chromatography can be employed for higher purity.

-

Drying: Dry the purified this compound product under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₁₃NO₂S, MW: 163.24 g/mol ).[2][3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the S-methyl group.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Melting Point Determination: To compare with literature values for this compound.

Data Presentation

| Parameter | D-penicillamine | This compound |

| Molecular Formula | C₅H₁₁NO₂S | C₆H₁₃NO₂S |

| Molecular Weight | 149.21 g/mol | 163.24 g/mol [2][3][4] |

| CAS Number | 52-67-5 | 29913-84-6[2][5][6] |

| Appearance | White crystalline solid | White to off-white solid |

| Key Functional Groups | Thiol (-SH), Amine (-NH₂), Carboxylic Acid (-COOH) | Thioether (-SCH₃), Amine (-NH₂), Carboxylic Acid (-COOH) |

Experimental Workflow and Logical Relationships

The synthesis of this compound from D-penicillamine follows a logical progression of steps, which can be visualized as a workflow.

Figure 1: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from D-penicillamine is a straightforward S-alkylation reaction that can be readily performed in a standard laboratory setting. Careful control of pH is essential to ensure the selective methylation of the thiol group. The availability of a reliable synthetic protocol, as outlined in this guide, is crucial for researchers who require this metabolite for analytical, pharmacokinetic, or pharmacological studies. The characterization of the final product using modern analytical techniques is a critical step to ensure its identity and purity for its intended application. This guide provides the necessary foundational information for the successful synthesis and verification of this compound.

References

- 1. S-Methylation of D- and L-penicillamine by human erythrocyte membrane thiol methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. htsbiopharma.com [htsbiopharma.com]

- 3. S-methyl-penicillamine | CAS No.29913-84-6 [chemicea.com]

- 4. S-methyl-penicillamine | Axios Research [axios-research.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

In Vitro Synthesis of S-Methyl-D-penicillamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-D-penicillamine, the S-methylated metabolite of the chelating agent D-penicillamine, is of interest in pharmacological and metabolic studies. While it is readily formed in vivo and in cellular systems through enzymatic pathways, this guide focuses on the available methods for its in vitro synthesis. This document provides a detailed overview of the enzymatic synthesis of this compound. Due to the limited availability of direct chemical synthesis protocols for this compound in peer-reviewed literature, this guide also provides a comprehensive, related procedure for the synthesis of D-penicillamine methyl ester hydrochloride, an esterified derivative of D-penicillamine. This technical paper includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate understanding and replication.

Introduction

D-penicillamine is a trifunctional amino acid characterized by the presence of a thiol group, an amino group, and a carboxyl group.[1] Its chemical reactivity is largely dictated by these functional moieties.[2] this compound is a significant metabolite of D-penicillamine, formed via S-methylation.[3] This metabolic conversion is catalyzed by the enzyme thiol methyltransferase and can be replicated in in vitro settings using cellular components.[4]

This guide outlines the methodologies for the in vitro synthesis of this compound, primarily focusing on the enzymatic approach. Additionally, a detailed protocol for the chemical synthesis of D-penicillamine methyl ester is presented to provide a relevant, albeit different, synthetic pathway involving D-penicillamine.

Enzymatic Synthesis of this compound

The in vitro synthesis of this compound is achieved through the enzymatic action of thiol methyltransferase, an enzyme present in various tissues, including red blood cell membranes.[4][5] This process involves the transfer of a methyl group from a methyl donor, typically S-adenosyl-L-methionine (SAM), to the thiol group of D-penicillamine.

Experimental Protocol

The following protocol is based on the methodology for the S-methylation of D-penicillamine by human erythrocyte membrane thiol methyltransferase.[5]

Materials:

-

D-penicillamine

-

S-adenosyl-L-methionine (SAM)

-

Human red blood cell (RBC) membrane preparation (as a source of thiol methyltransferase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Reagents for quenching the reaction and for product analysis (e.g., perchloric acid, HPLC reagents)

Procedure:

-

Prepare a reaction mixture containing D-penicillamine and SAM in a phosphate buffer (pH 7.4).

-

Initiate the reaction by adding the human RBC membrane preparation.

-

Incubate the reaction mixture at 37°C for a specified duration.

-

Terminate the reaction by adding a quenching agent, such as perchloric acid.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence and quantity of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The following table summarizes typical quantitative parameters for the enzymatic synthesis of this compound.

| Parameter | Value | Reference |

| Substrate Concentration | Varies (e.g., micromolar range) | [5] |

| Enzyme Source | Human Red Blood Cell Membranes | [5] |

| Methyl Donor | S-adenosyl-L-methionine (SAM) | [5] |

| Incubation Temperature | 37°C | [5] |

| pH | 7.4 | [5] |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) | [5] |

Signaling Pathway Diagram

Caption: Enzymatic conversion of D-penicillamine to this compound.

Chemical Synthesis of D-penicillamine Methyl Ester Hydrochloride

While not the S-methylated product, the synthesis of D-penicillamine methyl ester represents a relevant in vitro chemical modification of D-penicillamine. This process involves the esterification of the carboxyl group of D-penicillamine.

Experimental Protocol

The following protocol is for the synthesis of D-penicillamine methyl ester hydrochloride.

Materials:

-

D-penicillamine powder

-

Methanol (B129727) (MeOH)

-

Thionyl chloride (SOCl₂)

-

Ether

Procedure:

-

In an ice-cooled 250 ml round bottom flask, combine 100 ml of methanol and 5 g of D-penicillamine powder.

-

Slowly add 25 ml of thionyl chloride from a burette to the mixture.

-

Allow the mixture to react for 4 days at room temperature.

-

Every second day, add an additional 5 ml of thionyl chloride.

-

At the end of the 4th day, reflux the reaction mixture for 2-3 hours to remove excess thionyl chloride and soluble gases.

-

Reduce the volume of the reaction mixture to approximately 30 ml in a vacuum.

-

Precipitate the product with ether.

-

Recrystallize the product using a methanol/ether mixture.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5 g D-penicillamine powder | |

| Reagents | 100 ml Methanol, 35 ml Thionyl chloride (total) | |

| Reaction Time | 4 days at room temperature, followed by 2-3 hours reflux | |

| Yield | 75% | |

| Purification Method | Precipitation with ether, recrystallization from methanol/ether |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of D-penicillamine methyl ester.

Conclusion

This technical guide provides a detailed overview of the available in vitro methods related to the synthesis of this compound. The primary route for obtaining this compound is through enzymatic S-methylation, a process that can be replicated in a laboratory setting using appropriate enzyme sources. While a direct chemical synthesis protocol for this compound is not readily found in the surveyed literature, a robust protocol for a related derivative, D-penicillamine methyl ester, is provided. The experimental details, quantitative data, and visual diagrams presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development. Further research into the chemical S-methylation of D-penicillamine could provide alternative synthetic routes to this important metabolite.

References

- 1. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]

- 5. S-Methylation of D- and L-penicillamine by human erythrocyte membrane thiol methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Formation of S-Methyl-D-penicillamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-D-penicillamine is a significant metabolite of the therapeutic agent D-penicillamine, a drug utilized in the treatment of Wilson's disease and rheumatoid arthritis. The formation of this metabolite is catalyzed by the enzyme thiol S-methyltransferase (TMT), a key enzyme in the biotransformation of various sulfhydryl-containing compounds. This technical guide provides an in-depth overview of the enzymatic formation of this compound, including a summary of kinetic data, detailed experimental protocols for its in vitro synthesis, and a visualization of its metabolic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, enzyme kinetics, and the development of therapeutic agents.

Introduction

D-penicillamine, a chelating agent, undergoes several metabolic transformations in the body, one of which is S-methylation to form this compound.[1][2] This reaction is of considerable interest in understanding the drug's overall pharmacokinetic and pharmacodynamic profile. The enzyme responsible for this biotransformation is thiol S-methyltransferase (TMT), which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[3][4] The S-methylation of D-penicillamine can influence its therapeutic efficacy and potential side effects. This compound can be further oxidized to its sulfoxide (B87167) and sulfone derivatives.[5]

Quantitative Data

The enzymatic reaction of D-penicillamine S-methylation by human erythrocyte membrane thiol methyltransferase has been characterized, and the following kinetic parameters have been reported.

| Substrate | Apparent Michaelis Constant (Km) | Maximum Velocity (Vmax) | Source |

| D-penicillamine | 7.53 mM | - | [3] |

| L-penicillamine | 7.27 mM | >2.5 times that of D-penicillamine | [3] |

Note: The Vmax for D-penicillamine was not explicitly quantified in the cited source but was used as a reference for the Vmax of L-penicillamine.

Experimental Protocols

Expression and Purification of Recombinant Human Thiol S-Methyltransferase (TMT)

This protocol describes the expression of recombinant human TMT in E. coli and its subsequent purification, adapted from general protocols for methyltransferase expression.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the human TMT gene (e.g., pET vector with an N-terminal His-tag)

-

Luria-Bertani (LB) broth and agar (B569324) plates

-

Ampicillin (or other appropriate antibiotic)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mg/mL lysozyme, protease inhibitors)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

SDS-PAGE analysis reagents

Procedure:

-

Transform the expression vector into a competent E. coli expression strain.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Inoculate a single colony into a starter culture of LB broth with the antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-18 hours.

-

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged TMT with elution buffer.

-

Collect the fractions and analyze by SDS-PAGE to confirm the purity of the enzyme.

-

Pool the fractions containing the purified TMT and dialyze against dialysis buffer to remove imidazole and for buffer exchange.

-

Determine the protein concentration and store the purified enzyme at -80°C.

Enzymatic Synthesis of this compound

This protocol outlines the in vitro enzymatic reaction for the S-methylation of D-penicillamine using purified recombinant TMT.

Materials:

-

Purified recombinant human Thiol S-Methyltransferase (TMT)

-

D-penicillamine

-

S-adenosyl-L-methionine (SAM)

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

-

Quenching solution (e.g., 10% trichloroacetic acid)

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube containing:

-

Reaction buffer

-

D-penicillamine (final concentration, e.g., 1-10 mM)

-

SAM (final concentration, e.g., 0.1-1 mM)

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified TMT enzyme to a final concentration of, for example, 1-5 µg/mL.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically.

-

Terminate the reaction by adding an equal volume of quenching solution.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Collect the supernatant for analysis and purification of this compound.

Purification and Analysis of this compound

This protocol describes the purification of the synthesized this compound from the reaction mixture using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Supernatant from the enzymatic reaction

-

HPLC system with a UV or mass spectrometry (MS) detector

-

Reversed-phase C18 HPLC column

-

Mobile phase A: e.g., 0.1% formic acid in water

-

Mobile phase B: e.g., 0.1% formic acid in acetonitrile

-

This compound standard

Procedure:

-

Filter the supernatant from the enzymatic reaction through a 0.22 µm filter.

-

Inject the filtered sample onto the HPLC system.

-

Separate the components using a suitable gradient of mobile phase A and B. For example, a linear gradient from 0% to 50% B over 20 minutes.

-

Monitor the elution of compounds using the detector. This compound can be detected by its mass or by UV absorbance if a suitable chromophore is present or after derivatization.

-

Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard.

-

Collect the fractions containing the purified this compound.

-

The concentration and purity of the collected product can be determined by analytical HPLC or other suitable methods.

Visualization of Metabolic Pathway

The following diagrams illustrate the enzymatic formation of this compound and the overall workflow.

Caption: Enzymatic S-methylation of D-penicillamine.

Caption: Experimental workflow for enzymatic synthesis.

Conclusion

This technical guide provides a comprehensive overview of the enzymatic formation of this compound, a key metabolite of D-penicillamine. The provided kinetic data, detailed experimental protocols, and pathway visualizations offer a valuable resource for researchers in pharmacology, biochemistry, and drug development. Further research into the specific isoforms of TMT involved and their tissue distribution will enhance our understanding of D-penicillamine metabolism and its clinical implications.

References

- 1. An outline of D-penicillamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism and pharmacology of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-Methylation of D- and L-penicillamine by human erythrocyte membrane thiol methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiol S-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective [mdpi.com]

The Enzymatic S-Methylation of D-Penicillamine: A Technical Guide on the Role of Thiol Methyltransferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-penicillamine, a chelating agent and disease-modifying antirheumatic drug (DMARD), undergoes metabolic transformation through various pathways, including S-methylation, to form S-Methyl-D-penicillamine. This biotransformation is primarily catalyzed by the enzyme thiol methyltransferase (TMT). This technical guide provides an in-depth exploration of the role of TMT in the formation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways and workflows. Understanding this metabolic process is crucial for comprehending the pharmacokinetics, efficacy, and potential drug interactions of D-penicillamine.

Introduction

D-penicillamine is a synthetic dimethylated analogue of the amino acid cysteine.[1] Its therapeutic applications are diverse, ranging from the treatment of Wilson's disease, a disorder of copper metabolism, to rheumatoid arthritis and cystinuria.[2][3] The metabolism of D-penicillamine is complex, involving the formation of disulfides and S-methylated conjugates.[4] The S-methylation pathway, leading to the formation of this compound, is a significant route of biotransformation catalyzed by thiol methyltransferases (TMTs).[4][5] This guide focuses on the enzymatic kinetics, key enzymes involved, and the experimental methodologies used to study this specific metabolic reaction.

The Role of Thiol Methyltransferase (TMT)

Thiol methyltransferase (TMT) is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a thiol-containing substrate, such as D-penicillamine.[6] This enzymatic reaction results in the formation of the S-methylated metabolite and S-adenosyl-L-homocysteine (SAH).

Enzymatic Reaction

The S-methylation of D-penicillamine by TMT can be represented by the following reaction:

D-Penicillamine + S-Adenosyl-L-methionine ---(Thiol Methyltransferase)--> this compound + S-Adenosyl-L-homocysteine

Key Enzymes Involved

Studies have identified TMT activity in various tissues, with human red blood cell (RBC) membranes being a significant site for the S-methylation of D-penicillamine.[5] More recently, specific microsomal TMTs, namely methyltransferase-like protein 7A (METTL7A or TMT1A) and methyltransferase-like protein 7B (METTL7B or TMT1B), have been identified as key enzymes responsible for the S-methylation of various thiol-containing drugs.[7] While their specific kinetic parameters with D-penicillamine are not yet fully elucidated, their established role in metabolizing other thiol drugs suggests their involvement in D-penicillamine metabolism.

The role of another important methyltransferase, thiopurine methyltransferase (TPMT), in the S-methylation of D-penicillamine is less clear. TPMT is primarily known for its role in the metabolism of thiopurine drugs.[8] While both TMT and TPMT catalyze S-methylation, they exhibit different substrate specificities, and there is currently no direct evidence to suggest that TPMT significantly contributes to the formation of this compound.[9]

Quantitative Data on Enzyme Kinetics

The enzymatic S-methylation of D-penicillamine by human erythrocyte membrane TMT has been characterized by Michaelis-Menten kinetics. The apparent Michaelis constant (Km) provides an indication of the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), reflecting the enzyme's affinity for the substrate.

| Substrate | Apparent Michaelis Constant (Km) | Maximum Velocity (Vmax) | Enzyme Source |

| D-Penicillamine | 7.53 mM | Not explicitly stated, but noted to be less than half that of L-penicillamine[2] | Human Erythrocyte Membrane Thiol Methyltransferase |

| L-Penicillamine | 7.27 mM | >2.5 times the Vmax of D-penicillamine[2] | Human Erythrocyte Membrane Thiol Methyltransferase |

Experimental Protocols

The study of TMT activity and the formation of this compound involves specific in vitro assays and analytical techniques.

In Vitro Thiol Methyltransferase Assay

This protocol outlines a general procedure for measuring the S-methylation of D-penicillamine in a sample, such as human erythrocyte membranes.

Materials:

-

D-penicillamine solution

-

S-adenosyl-L-methionine (SAM) solution (containing a tracer amount of [methyl-³H]SAM for radiochemical detection)

-

Enzyme preparation (e.g., human erythrocyte membrane suspension)

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

Stopping solution (e.g., perchloric acid)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the buffer solution, D-penicillamine solution (at various concentrations for kinetic studies), and the enzyme preparation.

-

Pre-incubation: Incubate the mixture for a short period at 37°C to allow for temperature equilibration.

-

Initiation of Reaction: Add the SAM solution (containing [methyl-³H]SAM) to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding the stopping solution (e.g., perchloric acid).

-

Extraction of Methylated Product: Add a non-polar organic solvent (e.g., a mixture of isoamyl alcohol and toluene) to the tube, vortex thoroughly, and centrifuge to separate the phases. The methylated product, this compound, will be extracted into the organic phase.

-

Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of this compound formed.

HPLC Analysis of this compound

High-performance liquid chromatography (HPLC) can be used for the separation and quantification of this compound from biological samples or in vitro reaction mixtures.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and a suitable detector (e.g., UV or fluorescence detector after derivatization).

-

Column: A reverse-phase C18 column is typically used.[5]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: Direct UV detection of this compound can be challenging due to its low chromophore activity. Therefore, pre- or post-column derivatization with a fluorescent tag is often employed to enhance sensitivity.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a synthetic this compound standard.

Conclusion

The S-methylation of D-penicillamine, catalyzed by thiol methyltransferases, is a key metabolic pathway that influences the drug's pharmacokinetic profile. Human erythrocyte membrane TMT has been shown to perform this conversion, and the microsomal enzymes METTL7A and METTL7B are also likely contributors. Further research is warranted to fully elucidate the specific kinetic parameters of these individual enzymes with D-penicillamine and to definitively clarify the role, if any, of TPMT in its metabolism. The experimental protocols outlined in this guide provide a framework for researchers to investigate this important biotransformation reaction, contributing to a more comprehensive understanding of D-penicillamine's action and metabolism in the body. This knowledge is essential for optimizing therapeutic strategies and minimizing potential adverse effects in clinical practice.

References

- 1. Protocol for an in vitro assay to study HIV-1 Tat methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-Methylation of D- and L-penicillamine by human erythrocyte membrane thiol methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). | Semantic Scholar [semanticscholar.org]

- 4. The metabolism and pharmacology of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Thiopurine pharmacogenetics: clinical and molecular studies of thiopurine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Thiol S-methylation in uremia: erythrocyte enzyme activities and plasma inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Methyl-D-penicillamine: A Technical Overview of its Metabolism and Postulated Cellular Actions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Methyl-D-penicillamine is a primary metabolite of the well-characterized chelating agent D-penicillamine. While the mechanism of action of D-penicillamine has been extensively studied, research specifically investigating the direct cellular and molecular effects of this compound is limited. This technical guide synthesizes the current understanding of this compound, focusing on its formation, detection, and hypothesized mechanisms of action based on its chemical nature and the known properties of its parent compound. This document aims to provide a comprehensive resource for researchers and professionals in drug development by highlighting both what is known and the existing gaps in the scientific literature, thereby identifying areas for future investigation.

Introduction

D-penicillamine is a disease-modifying antirheumatic drug (DMARD) and a chelating agent used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis.[1] Its therapeutic and toxic effects are attributed to its thiol group, which is involved in metal chelation, disulfide exchange, and interaction with various biological molecules. Once administered, D-penicillamine undergoes metabolism, with one of the key pathways being S-methylation to form this compound.[2] Understanding the biological activity of this metabolite is crucial for a complete picture of D-penicillamine's pharmacology and toxicology.

Metabolism of D-penicillamine to this compound

The primary pathway for the formation of this compound is the enzymatic S-methylation of the thiol group of D-penicillamine. This reaction is catalyzed by the enzyme thiol methyltransferase.[3]

Experimental Protocol: In Vitro S-methylation of D-penicillamine

This protocol is adapted from studies on thiol methyltransferase activity in human erythrocyte membranes.[3]

Objective: To measure the in vitro formation of this compound from D-penicillamine.

Materials:

-

Human erythrocyte membranes (ghosts)

-

D-penicillamine

-

S-adenosyl-L-methionine (SAMe) - methyl donor

-

Phosphate (B84403) buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

Trichloroacetic acid (TCA)

-

High-performance liquid chromatography (HPLC) system with a C18 column and UV or electrochemical detector

Procedure:

-

Prepare erythrocyte membranes from whole blood by hypotonic lysis.

-

Resuspend the erythrocyte membranes in phosphate buffer.

-

Set up reaction mixtures containing erythrocyte membranes, D-penicillamine at various concentrations, and SAMe.

-

Include control reactions without D-penicillamine (blank) and without enzyme (negative control).

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the presence of this compound using a validated HPLC method.

Data Analysis:

-

Quantify the amount of this compound produced by comparing the peak area to a standard curve.

-

Determine the enzyme kinetics (Km and Vmax) by measuring the rate of formation of this compound at varying concentrations of D-penicillamine.

Postulated Mechanisms of Action of this compound

Due to the limited direct research on this compound, its mechanisms of action are largely extrapolated from its chemical structure and the known activities of D-penicillamine. The methylation of the thiol group is expected to significantly alter its chemical reactivity.

Attenuated Copper Chelation

The primary mechanism of action of D-penicillamine in conditions like Wilson's disease is its ability to chelate excess copper.[4] This chelation is dependent on the free thiol group.

Hypothesis: S-methylation of the thiol group in D-penicillamine to form a thioether in this compound would likely abolish or significantly reduce its ability to chelate copper. This has important implications for the therapeutic efficacy of D-penicillamine, as S-methylation represents a potential inactivation pathway.

Experimental Workflow for Investigating Copper Chelation:

Caption: Workflow for assessing in vitro copper chelation.

Altered Impact on Oxidative Stress

D-penicillamine has a complex role in oxidative stress. In the presence of transition metals like copper, it can generate reactive oxygen species (ROS), such as hydrogen peroxide.[5] However, as a thiol-containing compound, it can also act as an antioxidant.

Hypothesis: The methylation of the thiol group would prevent this compound from participating in the redox cycling that generates ROS in the presence of copper. It would also lose its direct radical scavenging ability associated with the thiol group. This suggests that this compound may have a more limited or different impact on cellular redox status compared to its parent compound.

Signaling Pathway: Postulated Role in Oxidative Stress

Caption: Hypothesized difference in ROS generation.

Modified Immunomodulatory Effects

D-penicillamine is known to modulate immune responses, including inhibiting T-cell proliferation.[6] This effect is, in part, linked to the generation of hydrogen peroxide in the presence of copper.

Hypothesis: If this compound does not generate ROS, its immunomodulatory effects are likely to be significantly different from D-penicillamine. It may lack the T-cell inhibitory properties that are dependent on ROS production. However, the possibility of other, non-ROS-mediated interactions with immune cells cannot be ruled out and represents a key area for future research.

Quantitative Data

Currently, there is a lack of published quantitative data on the direct cellular effects of this compound. The available quantitative information primarily relates to its formation and excretion.

Table 1: In Vitro S-methylation of D-penicillamine by Human Erythrocyte Membrane Thiol Methyltransferase

| Parameter | Value | Reference |

|---|---|---|

| Apparent Km | 7.53 mM | [3] |

| Vmax | (Not specified relative to L-penicillamine) |[3] |

Table 2: Urinary Excretion of this compound

| Population | Median Excretion relative to Controls | Reference |

|---|---|---|

| Parkinson's Disease Patients | 177% higher | [7] |

| Motor Neurone Disease Patients | 209% higher |[7] |

Future Research Directions

The current body of knowledge on this compound is insufficient to fully understand its biological role. Future research should focus on:

-

Direct Cellular Effects: Investigating the effects of synthesized this compound on various cell lines to assess its cytotoxicity, and its impact on cell proliferation and signaling pathways.

-

Copper Chelation: Directly comparing the copper-binding affinity of this compound with that of D-penicillamine.

-

Oxidative Stress: Measuring the ability of this compound to induce or scavenge ROS in cellular models.

-

Immunomodulation: Assessing the effects of this compound on T-cell and other immune cell functions, such as cytokine production and proliferation.

-

In Vivo Studies: Administering this compound to animal models to study its pharmacokinetic profile and in vivo effects.

Conclusion

This compound is a significant metabolite of D-penicillamine. Based on its chemical structure, it is hypothesized that its biological activity is substantially different from its parent compound, particularly with respect to copper chelation and induction of oxidative stress. However, a significant gap exists in the literature regarding the direct cellular effects of this metabolite. The information and proposed experimental approaches in this guide are intended to provide a foundation for researchers to further investigate the role of this compound in the overall pharmacology of D-penicillamine. Filling these knowledge gaps will be essential for a more complete understanding of the therapeutic and adverse effects of this important drug.

References

- 1. S-Methylation of D- and L-penicillamine by human erythrocyte membrane thiol methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current Biomedical Use of Copper Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]

- 4. Enhanced intracellular delivery of the reactive oxygen species (ROS)-generating copper chelator D-penicillamine via a novel gelatin--D-penicillamine conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [D-penicillamine: mechanism of cellular action and induced autoimmune diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-penicillamine metabolism in neurodegenerative diseases: an in vivo/in vitro sulphydryl methylation study - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Biological Activity of S-Methyl-D-penicillamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-D-penicillamine is a primary metabolite of the well-characterized therapeutic agent D-penicillamine. While the biological activities of D-penicillamine as a chelating and immunomodulatory agent are extensively documented, the specific pharmacological and toxicological profile of this compound remains largely uncharted territory. This technical guide synthesizes the current, albeit limited, knowledge on this compound, focusing on its metabolic pathway, and discusses the challenges and future directions for research into its intrinsic biological activity. The available data, primarily centered on its parent compound, are presented to provide context and a foundation for future investigations.

Introduction

D-penicillamine is a disease-modifying antirheumatic drug (DMARD) and a chelating agent used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis.[1][2][3] Its therapeutic effects are attributed to its ability to chelate heavy metals, particularly copper, and to modulate the immune system.[2][3][4] Following administration, D-penicillamine undergoes metabolic transformation, with one of the identified metabolites being this compound.[2][5][6] Understanding the biological activity of this metabolite is crucial for a comprehensive understanding of the overall pharmacological and toxicological profile of D-penicillamine. However, direct studies on the independent effects of this compound are scarce. This guide aims to consolidate the existing information and provide a framework for future research.

Metabolism of D-penicillamine to this compound

The primary pathway for the formation of this compound from its parent compound, D-penicillamine, involves enzymatic S-methylation.

Experimental Protocol: In Vitro S-Methylation Assay

An established method to study the formation of this compound involves incubating D-penicillamine with human red blood cell (RBC) membranes, which are a rich source of the enzyme thiol methyltransferase.

-

Objective: To determine the kinetics of this compound formation.

-

Materials:

-

Human red blood cells (RBCs)

-

D-penicillamine and L-penicillamine

-

S-adenosyl-L-[methyl-14C]methionine (radiolabeled methyl donor)

-

Buffer solutions (e.g., phosphate (B84403) buffer)

-

Scintillation cocktail

-

Liquid scintillation counter

-

-

Methodology:

-

RBC Membrane Preparation: Isolate RBC membranes through lysis and centrifugation.

-

Incubation: Incubate the RBC membranes with varying concentrations of D- or L-penicillamine and a fixed concentration of S-adenosyl-L-[methyl-14C]methionine in a buffered solution at 37°C.

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid).

-

Extraction: Extract the radiolabeled S-methylated product into an organic solvent.

-

Quantification: Measure the radioactivity of the extracted product using a liquid scintillation counter.

-

Data Analysis: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) from the substrate concentration-velocity data.[7]

-

Metabolic Pathway Diagram

Quantitative Data

Direct quantitative data on the biological activity of this compound are not available in the reviewed literature. The following table summarizes the known kinetic parameters for its formation from D-penicillamine.

| Parameter | Value | Substrate | Enzyme Source | Reference |

| Apparent Km | 7.53 mM | D-penicillamine | Human RBC membrane | [7] |

| Apparent Km | 7.27 mM | L-penicillamine | Human RBC membrane | [7] |

| Vmax (relative) | Lower | D-penicillamine | Human RBC membrane | [7] |

| Vmax (relative) | >2.5x higher | L-penicillamine | Human RBC membrane | [7] |

Note: The Vmax for L-penicillamine was found to be more than 2.5 times greater than that for D-penicillamine, indicating a more rapid methylation of the L-isomer.[7]

Urinary excretion of this compound has been quantified in various patient populations, suggesting its potential role as a biomarker. A study reported significantly higher median levels of this compound excretion in the urine of patients with Parkinson's disease (177% higher) and Motor Neurone Disease (209% higher) compared to healthy controls following an oral dose of D-penicillamine.[8]

Biological Activity: Inferences and Hypotheses

Due to the lack of direct experimental evidence, the biological activity of this compound can only be inferred based on its chemical structure and the known activities of D-penicillamine.

Potential for Copper Chelation

The primary mechanism of action of D-penicillamine is its ability to chelate copper and other heavy metals.[2][4] This activity is dependent on the free sulfhydryl (-SH) group. In this compound, this sulfhydryl group is methylated (-SCH3). This chemical modification would likely abolish its ability to chelate copper, as the key functional group for metal binding is blocked.

Immunomodulatory Effects

D-penicillamine exerts complex effects on the immune system, including the reduction of T-lymphocyte numbers and inhibition of macrophage function.[3][9] The sulfhydryl group is also implicated in these immunomodulatory actions. The methylation of this group in this compound could significantly alter or diminish these effects. However, without direct experimental testing, it is impossible to rule out any unforeseen immunomodulatory activity of the methylated metabolite.

Toxicology

The toxicity profile of this compound has not been independently studied. The toxicity of D-penicillamine is well-documented and includes a range of adverse effects from mild skin rashes to severe autoimmune disorders.[2][10] It has been suggested that patients who are poor sulfoxidizers may have an increased rate of immunologically mediated toxicity from penicillamine, and this compound can be further oxidized to a sulfoxide (B87167) or sulfone.[2][11] This suggests a potential link between the metabolism of this compound and the toxic side effects of the parent drug, but this remains an area for further investigation.

Future Research Directions

The biological activity of this compound represents a significant knowledge gap in the pharmacology of D-penicillamine. Future research should focus on:

-

Chemical Synthesis and Purification: Developing a robust method for the synthesis and purification of this compound to enable direct in vitro and in vivo studies.

-

In Vitro Activity Assays:

-

Chelation Studies: Directly assess the ability of this compound to bind copper and other heavy metals using techniques such as isothermal titration calorimetry or spectrophotometric assays.

-

Immunomodulation Assays: Investigate the effects of this compound on immune cell proliferation, cytokine production, and macrophage function using primary cell cultures and established immunological assays.

-

-

Toxicology Studies: Conduct in vitro cytotoxicity assays on various cell lines to determine the potential toxicity of this compound.

-

Pharmacokinetic Studies: Characterize the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion, independent of D-penicillamine administration.

-

Signaling Pathway Analysis: Investigate the effects of this compound on key signaling pathways involved in inflammation and immune responses (e.g., NF-κB, MAPK pathways) using molecular biology techniques.

Conclusion

This compound is a known metabolite of D-penicillamine, formed through the action of thiol methyltransferase. While its presence in biological fluids has been quantified, there is a profound lack of data on its intrinsic biological activity. Based on its chemical structure, it is hypothesized that this compound lacks the copper-chelating ability of its parent compound. Its immunomodulatory and toxicological profiles remain unknown. This guide highlights the necessity for dedicated research into the pharmacological effects of this compound to fully comprehend the clinical efficacy and safety of D-penicillamine therapy. The proposed future research directions provide a roadmap for elucidating the biological role of this understudied metabolite.

References

- 1. The metabolism and pharmacology of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective | MDPI [mdpi.com]

- 3. Penicillamine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Studies on D-penicillamine metabolism in cystinuria and rheumatoid arthritis: isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-Methylation of D- and L-penicillamine by human erythrocyte membrane thiol methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-penicillamine metabolism in neurodegenerative diseases: an in vivo/in vitro sulphydryl methylation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The influence of prolonged treatment with D-penicillamine on the immune response in Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wjgnet.com [wjgnet.com]

- 11. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective - PMC [pmc.ncbi.nlm.nih.gov]

S-Methyl-D-penicillamine as a potential biomarker in metabolic studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine is a chelating agent and disease-modifying antirheumatic drug (DMARD) utilized in the treatment of various metabolic disorders, including Wilson's disease and cystinuria, as well as in rheumatoid arthritis. Its therapeutic efficacy is attributed to its ability to chelate heavy metals and form more soluble mixed disulfides with cystine. The metabolism of D-penicillamine is complex, involving the formation of several metabolites, among which S-Methyl-D-penicillamine is a unique product of biotransformation. This technical guide provides a comprehensive overview of this compound as a potential biomarker in metabolic studies, detailing its metabolic pathway, analytical methodologies for its quantification, and its potential clinical utility.

Metabolic Pathway of D-penicillamine and Formation of this compound

D-penicillamine undergoes several metabolic transformations in the body. The major routes of metabolism include the formation of disulfides, such as penicillamine (B1679230) disulfide and cysteine-penicillamine disulfide, and S-methylation to form this compound.[1] S-methylation is a crucial pathway in the biotransformation of various xenobiotics and endogenous compounds.[2]

The S-methylation of D-penicillamine is catalyzed by the enzyme thiol S-methyltransferase (TMT) .[3][4] More specifically, recent research has identified two enzymes responsible for this activity: methyltransferase-like protein 7A (METTL7A) and methyltransferase-like protein 7B (METTL7B) .[5][6] These enzymes transfer a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the thiol group of D-penicillamine, forming this compound and S-adenosyl-L-homocysteine (SAH).[3][4]

Quantitative Data on this compound in Metabolic Studies

Limited quantitative data is available specifically for this compound in various metabolic diseases. However, studies have shown its potential as a biomarker in certain conditions.

One study investigated the metabolism of D-penicillamine in patients with neurodegenerative diseases.[7] After oral administration of 125 mg of D-penicillamine, urinary levels of this compound were significantly higher in patients with Parkinson's Disease and Motor Neurone Disease compared to healthy controls.[7]

| Patient Group | Increase in Urinary this compound (Median) | Reference |

| Parkinson's Disease | 177% higher than controls | [7] |

| Motor Neurone Disease | 209% higher than controls | [7] |

Table 1: Urinary this compound Levels in Neurodegenerative Diseases

Experimental Protocols

Accurate quantification of this compound is crucial for its evaluation as a biomarker. Below are detailed methodologies for its analysis using High-Performance Liquid Chromatography (HPLC) and a foundational protocol for Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is based on the derivatization of the thiol group of D-penicillamine and its metabolites with N-(1-pyrenyl)maleimide (NPM) to form a fluorescent adduct.[10]

1. Sample Preparation (Plasma or Tissue Homogenates) [10] a. To 10 µL of diluted sample (plasma or tissue homogenate), add 240 µL of Tris-EDTA buffer and 750 µL of 1 mM NPM solution. b. Vortex the mixture and incubate at room temperature for 30 minutes. c. Stop the reaction by adding 5 µL of 1/6 M HCl. d. Filter the solution through a 0.2 µm acrodisc filter before injection into the HPLC system.

2. HPLC System and Conditions [10]

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 100 x 4.6 mm i.d., 3 µm particle size).

-

Mobile Phase: 40% acetonitrile, 60% water, 1 mL/L o-phosphoric acid, and 1 mL/L acetic acid.

-

Flow Rate: 0.50 mL/min.

-

Detection: Fluorescence detector with excitation at 330 nm and emission at 380 nm.

3. Method Validation Parameters [11][12][13]

-

Linearity: The method should be linear over a defined concentration range (e.g., 4 to 2500 nM).[10]

-

Precision: Within-run and between-run precision should be evaluated. Coefficients of variation (CV) should ideally be below 15%.[11][13] For a 500 nM standard, within-run and between-run precision of 2.27% and 2.23%, respectively, have been reported for D-penicillamine analysis.[10]

-

Accuracy: The accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[13]

-

Recovery: The extraction recovery of the analyte from the biological matrix should be determined.

-

Stability: The stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term) should be assessed.

Gas Chromatography-Mass Spectrometry (GC-MS) - Foundational Protocol

This protocol is adapted from a method for the analysis of amino acids in urine and would require specific optimization and validation for this compound.[14][15]

1. Sample Preparation (Urine) [14][15] a. Take a 10 µL aliquot of urine and evaporate to dryness under a stream of nitrogen. b. Esterification: Add 2 M HCl in methanol (B129727) and heat at 80°C for 60 minutes. c. Amidation: Add pentafluoropropionic anhydride (B1165640) in ethyl acetate (B1210297) and heat at 65°C for 30 minutes. d. Reconstitute the derivatized sample in borate (B1201080) buffer and extract immediately with toluene.

2. GC-MS System and Conditions [14]

-

GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5).

-

Injector: Splitless injection of a 1 µL aliquot.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is required to separate the analytes. For example, hold at 40°C for 0.5 min, then ramp to 210°C at 15°C/min, and then to 320°C at 35°C/min.

-

MS System: A mass spectrometer operating in scan or selected-ion monitoring (SIM) mode.

3. Method Validation Parameters

-

Similar validation parameters as for the HPLC method should be assessed, including selectivity, linearity, precision, accuracy, recovery, and stability.

Workflow and Logical Relationships

The utilization of this compound as a biomarker in metabolic studies follows a structured workflow, from initial discovery to clinical application.

A more specific clinical workflow for monitoring this compound would involve the following steps:

Conclusion